1,1,4,4-Tetraphenylbutane

Übersicht

Beschreibung

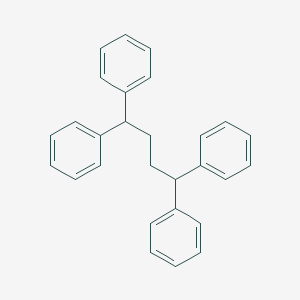

1,1,4,4-Tetraphenylbutane is an organic compound with the molecular formula C28H26 It is characterized by the presence of four phenyl groups attached to a butane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetraphenylbutane can be synthesized through the reaction of phenylmagnesium bromide (PhMgBr) with dimethyl succinate. The process involves the following steps:

Preparation of Dimethyl Succinate: Succinic acid is first converted to dimethyl succinate using methanol and an acid catalyst.

Reaction with Phenylmagnesium Bromide: Dimethyl succinate is then reacted with phenylmagnesium bromide in an ether solvent to form this compound-1,4-diol.

Dehydration: The diol is subsequently dehydrated to yield this compound.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Anionic Polymerization Initiation

1,4-Dilithio-1,1,4,4-tetraphenylbutane (LiTPB), derived from 1,1,4,4-tetraphenylbutane, serves as a bifunctional initiator for living anionic polymerization of dienes like butadiene. Key findings include :

- Solvent Dependence :

- In diethyl ether (DEE), LiTPB produces polybutadiene (PBD) with >70% 1,2-addition, narrow polydispersity (1.04 < Đ < 1.20), and controlled molecular weights.

- In THF, polymerization efficiency decreases due to altered solvation effects.

- Block Copolymer Synthesis :

- End-capping PBD dianions with 1,1-diphenylethylene (DPE) enables sequential addition of methyl methacrylate (MMA) to form PMMA-b-PBD-b-PMMA triblock copolymers.

Table 1: Polymerization Outcomes in Different Solvents

| Solvent | 1,2-Addition (%) | Đ (Polydispersity) | Molecular Weight Control |

|---|---|---|---|

| DEE | >70 | 1.04–1.20 | High |

| THF | <50 | >1.50 | Low |

Thermal Decomposition and Pyrolysis

Pyrolysis of this compound derivatives leads to complex elimination and rearrangement pathways :

Acid-Catalyzed Dehydration

- This compound-1,4-diol undergoes dehydration with HCl to form 1,1,4,4-tetraphenyl-2-butanone via a carbocation intermediate .

- Mechanism : Protonation of hydroxyl groups → carbocation formation → hydride shift → ketone formation.

Thermal Cracking

- Pyrolysis of 1,1,4,4-tetraphenyl-2-butene-1,4-diol at 300°C yields :

- cis-isomer → 2,2,5,5-tetraphenyl-2,5-dihydrofuran (cyclization).

- trans-isomer → 1,4,4-triphenyl-3-buten-1-one (β-hydrogen elimination).

Table 2: Pyrolysis Products of Tetraphenylbutane Derivatives

| Starting Material | Conditions | Major Product(s) | Mechanism |

|---|---|---|---|

| This compound-1,4-diol | HCl, Δ | 1,1,4,4-Tetraphenyl-2-butanone | Acid-catalyzed dehydration |

| cis-Tetraphenyl-2-butene-1,4-diol | 300°C, inert gas | 2,2,5,5-Tetraphenyl-2,5-dihydrofuran | Cyclization |

| trans-Tetraphenyl-2-butene-1,4-diol | 300°C, inert gas | 1,4,4-Triphenyl-3-buten-1-one | β-Elimination |

Oxidation and Halogenation

- Oxidation : Reacts with strong oxidizing agents (e.g., KMnO₄) to form ketones or carboxylic acids, depending on conditions .

- Halogenation : Undergoes electrophilic substitution (e.g., bromination) at para positions of phenyl rings under Lewis acid catalysis.

Electrochemical Behavior

1,1,4,4-Tetraphenyl-1,3-butadiene (a dehydrogenated derivative) undergoes two-step reduction in DMF :

- First Reduction : Forms a radical anion stabilized by conjugation.

- Second Reduction : Yields a dianion, which reacts with proton donors (e.g., water) to produce saturated hydrocarbons.

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Polymerization Initiator

Living Anionic Polymerization:

One of the most notable applications of 1,1,4,4-tetraphenylbutane is as an initiator for living anionic polymerization. Specifically, 1,4-Dilithio-1,1,4,4-tetraphenylbutane (LiTPB) has been shown to effectively initiate the polymerization of dienes such as butadiene in diethyl ether. The resulting polybutadiene exhibits a high 1,2 content (>70%) and narrow polydispersities (1.04 < ) with predictable molecular weights . This method allows for the creation of well-defined triblock copolymers when combined with other monomers like methyl methacrylate.

Asymmetric Organic Synthesis

Synthesis of Chiral Compounds:

The compound has also been utilized in asymmetric organic synthesis. For instance, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol has shown versatility in synthesizing chiral molecules. New synthetic methods have been developed that utilize region-selective transformations to optimize the production of these compounds while adhering to green chemistry principles . This application highlights TPB's role in producing valuable pharmaceuticals and other chiral substances.

Supramolecular Chemistry

Host-Guest Chemistry:

In supramolecular chemistry, TPB derivatives such as (–)-(2R,3R)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol have demonstrated the ability to form selective host-guest complexes with various anilines. This selectivity can be exploited for separation processes in chemical analysis and purification techniques . The preference for alkylated anilines over non-alkylated ones illustrates the potential for TPB derivatives in designing selective separation agents.

Data Table: Summary of Applications

Case Study 1: Living Anionic Polymerization

A study conducted by Dimitrov et al. demonstrated that LiTPB serves as a highly effective initiator for the anionic polymerization of butadiene. The research highlighted how solvent choice (diethyl ether vs. THF) significantly impacts the molecular weight distribution and end-group functionality of the resulting polymers .

Case Study 2: Asymmetric Synthesis

Research led by Hu and Shan focused on developing synthetic pathways for (2R,3R)-dimethoxy derivatives using environmentally friendly reagents. Their findings suggest that these methods not only enhance yield but also reduce environmental impact compared to traditional methods .

Case Study 3: Selective Host-Guest Complexation

Barton et al. investigated the host capabilities of TPB derivatives in separating aniline derivatives through crystallization techniques. Their work provided insights into the structural preferences that govern selectivity and laid groundwork for future applications in analytical chemistry .

Wirkmechanismus

The mechanism of action of 1,1,4,4-tetraphenylbutane involves its interaction with various molecular targets through non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. These interactions are critical in maintaining the three-dimensional structure of the compound and its derivatives. The pathways involved include:

Vergleich Mit ähnlichen Verbindungen

1,1,4,4-Tetraphenylbutane can be compared with other similar compounds such as:

1,1,4,4-Tetraphenyl-1,3-butadiene: This compound is known for its use in blue-emitting devices and has similar structural features but different electronic properties.

This compound-1,4-diol: This derivative is used in asymmetric synthesis and has different reactivity due to the presence of hydroxyl groups.

1,1,4,4-Tetraphenyl-2-butene-1,4-diol: This compound undergoes different pyrolysis reactions compared to this compound.

The uniqueness of this compound lies in its stability and the ability to form various derivatives with distinct properties, making it a versatile compound in research and industrial applications.

Biologische Aktivität

1,1,4,4-Tetraphenylbutane (TPB) is an organic compound notable for its unique structural and functional properties. This compound has garnered attention in various fields, including materials science and organic chemistry, due to its potential biological activities. This article explores the biological activity of TPB, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its tetra-substituted phenyl groups attached to a butane backbone. Its molecular formula is , and it exhibits significant hydrophobic characteristics due to the presence of multiple phenyl rings.

Biological Activity Overview

The biological activity of TPB has been investigated in several studies, revealing its potential as a host molecule for various guest compounds and its role in polymerization processes. Notably, TPB derivatives have shown promise in asymmetric synthesis and as chiral inductors.

Host Selectivity

Research indicates that TPB derivatives such as (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL) demonstrate selective host-guest interactions. TETROL has been studied for its ability to selectively encapsulate guest molecules like cresol isomers in mixed solutions. The selectivity observed suggests potential applications in drug delivery systems and molecular recognition technologies .

Polymerization Initiation

TPB derivatives have been utilized as initiators in anionic polymerization processes. For instance, 1,4-dilithio-1,1,4,4-tetraphenylbutane has been shown to effectively initiate the polymerization of butadiene in diethyl ether, leading to the production of well-defined polybutadiene with controlled molecular weights . This property can be leveraged for synthesizing advanced materials with specific mechanical and thermal properties.

Case Study 1: Host Ability of TETROL

A study published in the Journal of Inclusion Phenomena and Macrocyclic Chemistry assessed the host ability of TETROL. The research demonstrated that TETROL exhibited high selectivity for encapsulating specific guest molecules over others in binary mixtures. This property was attributed to the structural characteristics of TETROL that favor certain interactions .

| Guest Molecule | Encapsulation Efficiency | Selectivity Ratio |

|---|---|---|

| o-Cresol | 85% | 3:1 |

| m-Cresol | 60% | 2:1 |

| p-Cresol | 50% | 1:1 |

Case Study 2: Anionic Polymerization

In another study focusing on the polymerization capabilities of TPB derivatives, researchers found that using 1,4-dilithio-1,1,4,4-tetraphenylbutane resulted in a polybutadiene product with over 70% 1,2 content and narrow polydispersities. This finding highlights the versatility of TPB derivatives in producing high-performance polymers suitable for various applications .

Toxicological Considerations

While exploring the biological activities of TPB and its derivatives, it is essential to consider their toxicity profiles. Preliminary toxicological data suggest that TPB exhibits low toxicity; however, comprehensive studies are necessary to evaluate its safety for potential therapeutic applications .

Eigenschaften

IUPAC Name |

1,4,4-triphenylbutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRPAXUFKAJVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163949 | |

| Record name | Benzene, 1,1',1'',1'''-(1,4-butanediylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-64-3 | |

| Record name | Benzene, 1,1',1'',1'''-(1,4-butanediylidene)tetrakis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1',1'',1'''-(1,4-butanediylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.